An In-depth Technical Guide to [3-(4-Methylphenyl)oxetan-3-yl]methanamine
An In-depth Technical Guide to [3-(4-Methylphenyl)oxetan-3-yl]methanamine
CAS Number: 1504953-40-5
This technical guide provides a comprehensive overview of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, a specialized oxetane derivative with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and applications, grounded in established scientific principles.
Introduction: The Emerging Role of Oxetanes in Drug Design
The oxetane motif, a four-membered cyclic ether, has garnered substantial interest in contemporary drug discovery.[1][2][3] Unlike more common ring systems, the strained yet stable nature of the oxetane ring imparts unique physicochemical properties to molecules.[1][2] These properties, including enhanced aqueous solubility, metabolic stability, and improved conformational profiles, make oxetanes attractive isosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[2][4] The incorporation of an oxetane moiety can lead to significant improvements in the overall drug-like properties of a compound.[2][3][5] [3-(4-Methylphenyl)oxetan-3-yl]methanamine represents a key building block within this class, offering a synthetically accessible scaffold for the development of novel therapeutics.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of [3-(4-Methylphenyl)oxetan-3-yl]methanamine is fundamental to its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | Inferred from structure |
| Molecular Weight | 191.27 g/mol | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [6] |
| Predicted LogP | 1.33 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
The structure of [3-(4-Methylphenyl)oxetan-3-yl]methanamine, featuring a 3,3-disubstituted oxetane ring, provides a three-dimensional scaffold that can be exploited to achieve specific binding interactions with biological targets. The primary amine offers a versatile handle for further chemical modification and conjugation.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for [3-(4-Methylphenyl)oxetan-3-yl]methanamine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Bromomethyl)-3-(hydroxymethyl)oxetane
This starting material can be synthesized from 2,2-bis(bromomethyl)propane-1,3-diol via cyclization in the presence of a base.[1]
Step 2: Synthesis of [3-(4-Methylphenyl)oxetan-3-yl]methanol via Grignard Reaction
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To a solution of 3-(bromomethyl)-3-(hydroxymethyl)oxetane in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate Grignard reagent formation.
-
Once the Grignard reagent is formed, add a solution of 1-(bromomethyl)-4-methylbenzene in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography.
Step 3: Oxidation to [3-(4-Methylphenyl)oxetan-3-yl]carbaldehyde
-
Dissolve the alcohol from the previous step in dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Step 4: Reductive Amination to [3-(4-Methylphenyl)oxetan-3-yl]methanamine
-
Dissolve the crude aldehyde in methanol.
-
Add an excess of ammonium acetate followed by sodium cyanoborohydride.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Purify the final product by column chromatography to yield [3-(4-Methylphenyl)oxetan-3-yl]methanamine.
Characterization
The structure of the final compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the 4-methylphenyl group, the oxetane ring protons, and the aminomethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretches of the primary amine and the C-O-C stretch of the oxetane ring would be expected.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of [3-(4-Methylphenyl)oxetan-3-yl]methanamine make it a valuable building block in drug discovery programs.[2][3][8]
As a Bioisosteric Replacement
The oxetane moiety can serve as a bioisostere for other functional groups, leading to improved pharmacokinetic and pharmacodynamic properties.[2][5] For instance, replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can enhance solubility and reduce metabolic liability without significantly altering the molecule's conformation.[4]
Scaffold for Novel Chemical Entities
The primary amine of [3-(4-Methylphenyl)oxetan-3-yl]methanamine provides a reactive handle for the synthesis of a diverse library of compounds. This allows for the exploration of new chemical space and the development of novel drug candidates targeting a wide range of diseases, including cancer, viral infections, and neurodegenerative disorders.[2][3]
Modulation of Physicochemical Properties
Incorporation of the oxetane ring is a recognized strategy for fine-tuning the physicochemical properties of a lead compound.[3][5] This can lead to:
-
Increased Aqueous Solubility: The polar nature of the oxetane ring can improve the solubility of lipophilic compounds.[1][4]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups.[2][4]
-
Improved Permeability: The compact and rigid nature of the oxetane can favorably influence cell membrane permeability.
Caption: Key applications of the title compound in drug discovery.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling [3-(4-Methylphenyl)oxetan-3-yl]methanamine. The following information is based on safety data for structurally related compounds.[9][10][11]
-
Hazard Classification: May cause skin and serious eye irritation.[9] May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10][11] Handle in a well-ventilated area or under a chemical fume hood.[9][10]
-
First Aid Measures:
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[9][10][11] It may be beneficial to store under an inert atmosphere, such as argon.[9]
Conclusion
[3-(4-Methylphenyl)oxetan-3-yl]methanamine is a promising building block for medicinal chemistry, offering a unique combination of structural rigidity, polarity, and synthetic versatility. Its application in drug discovery programs can lead to the development of novel therapeutics with improved physicochemical and pharmacokinetic profiles. This guide provides a foundational understanding of its properties, synthesis, and potential applications, encouraging further exploration of this valuable chemical entity.
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Patel, H. R., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
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